molecular formula C8H4F3NO3S B1604509 4-Cyanophenyl trifluoromethanesulfonate CAS No. 66107-32-2

4-Cyanophenyl trifluoromethanesulfonate

Cat. No. B1604509
CAS RN: 66107-32-2
M. Wt: 251.18 g/mol
InChI Key: KKETVWGQXANCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanophenyl trifluoromethanesulfonate (4-CF3SO3) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in both organic and aqueous solvents. 4-CF3SO3 has a low melting point and is stable in air. It is used in a wide range of applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Catalyst in Cyclisation Reactions

Trifluoromethanesulfonic (triflic) acid, closely related to trifluoromethanesulfonates like 4-Cyanophenyl trifluoromethanesulfonate, acts as an excellent catalyst in cyclisation reactions. It is used for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, preferring pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation. This catalytic action allows for the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Lewis Acid Catalyst in Acylation

Scandium trifluoromethanesulfonate, another related compound, showcases high catalytic activity as a Lewis acid catalyst in acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This catalytic activity extends to primary alcohols and even sterically-hindered secondary or tertiary alcohols. It's particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Organic Synthesis

Trifluoromethanesulfonic acid plays a significant role in organic synthesis, especially in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures. Its high protonating power and low nucleophilicity make it capable of generating cationic species from organic molecules, which can be detected and studied using spectral methods (Kazakova & Vasilyev, 2017).

Electrochemical Capacitor Applications

In the field of electrochemical capacitors, electroactive polymers derived from 3-(4-cyanophenyl)thiophene, where tetramethylammonium trifluoromethane-sulfonate is used, have been studied. These polymers show promising energy and power densities for electrochemical capacitor applications, highlighting the potential of trifluoromethanesulfonates in advanced material science (Ferraris et al., 1998).

properties

IUPAC Name

(4-cyanophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKETVWGQXANCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338612
Record name 4-Cyanophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl trifluoromethanesulfonate

CAS RN

66107-32-2
Record name 4-Cyanophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanophenyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Cyanophenyl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Cyanophenyl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
4-Cyanophenyl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
4-Cyanophenyl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
4-Cyanophenyl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.